(6S)-Tetrahydrobiopterin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6S)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-3H-pteridin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3-4,6,12,15-16H,2H2,1H3,(H4,10,11,13,14,17)/t3-,4-,6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKQXYHWGSIFBK-FKZODXBYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1CNC2=C(N1)C(=O)NC(=N2)N)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H]([C@@H]1CNC2=C(N1)C(=O)NC(=N2)N)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10860778 | |
| Record name | (6S)-Tetrahydrobiopterin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10860778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62961-57-3 | |
| Record name | (6S)-Tetrahydrobiopterin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062961573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (6S)-Tetrahydrobiopterin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10860778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6S)-TETRAHYDROBIOPTERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ES3LB438S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biosynthesis and Metabolic Pathways of 6s Tetrahydrobiopterin
De Novo Biosynthesis Pathway from Guanosine (B1672433) Triphosphate
The de novo synthesis of (6S)-Tetrahydrobiopterin is a multi-step enzymatic process that begins with Guanosine Triphosphate (GTP). nih.govresearchgate.net This pathway involves the sequential action of three key enzymes: Guanosine Triphosphate Cyclohydrolase I (GTPCH/GCH1), 6-Pyruvoyl Tetrahydropterin (B86495) Synthase (PTPS), and Sepiapterin (B94604) Reductase (SPR). nih.gov
Table 1: Key Enzymes in the De Novo Biosynthesis of this compound
| Enzyme | Gene | Substrate | Product | Role in Pathway |
|---|---|---|---|---|
| Guanosine Triphosphate Cyclohydrolase I (GTPCH) | GCH1 | Guanosine Triphosphate (GTP) | 7,8-Dihydroneopterin (B1664191) triphosphate | Catalyzes the first and rate-limiting step. wikipedia.orgnih.gov |
| 6-Pyruvoyl Tetrahydropterin Synthase (PTPS) | PTS | 7,8-Dihydroneopterin triphosphate | 6-Pyruvoyl-tetrahydropterin | Catalyzes the second step in the pathway. taylorandfrancis.comwikipedia.org |
| Sepiapterin Reductase (SPR) | SPR | 6-Pyruvoyl-tetrahydropterin | This compound | Catalyzes the final two-step reduction. sandiego.edugenecards.org |
Guanosine Triphosphate Cyclohydrolase I (GTPCH/GCH1): Rate-Limiting Enzyme and Regulation
Guanosine Triphosphate Cyclohydrolase I (GTPCH), encoded by the GCH1 gene, is the first and rate-limiting enzyme in the biosynthesis of BH4. wikipedia.orgnih.govnih.gov It catalyzes the complex transformation of GTP into 7,8-dihydroneopterin triphosphate. wikipedia.orgsandiego.edu This reaction is the primary control point for the entire BH4 synthesis pathway. nih.govfrontiersin.org The regulation of GTPCH is crucial for maintaining cellular BH4 homeostasis. Its activity is subject to feedback inhibition by BH4 itself, a process which is mediated by the GTPCH feedback regulatory protein (GFRP). sandiego.edu Furthermore, the expression and activity of GTPCH can be stimulated by inflammatory cytokines, such as interferon-gamma, leading to increased BH4 production in certain cellular contexts. nih.govahajournals.org
The second step in the de novo pathway is catalyzed by 6-Pyruvoyl Tetrahydropterin Synthase (PTPS). taylorandfrancis.com This enzyme converts 7,8-dihydroneopterin triphosphate into 6-pyruvoyl-tetrahydropterin (PTP). wikipedia.orgsandiego.edu This reaction involves the removal of the triphosphate group and other molecular rearrangements. wikipedia.org While GTPCH is generally considered the rate-limiting step, under conditions of high GTPCH induction, the activity of PTPS can become the limiting factor in BH4 synthesis. ahajournals.org Like GTPCH, the expression of PTPS can also be upregulated by cytokines in certain cells, such as human vascular endothelial cells, highlighting a coordinated regulation of the pathway. ahajournals.org Deficiency in PTPS is a major cause of BH4 deficiency, leading to conditions like hyperphenylalaninemia. taylorandfrancis.commyriad.com
Sepiapterin Reductase (SPR) is an NADPH-dependent oxidoreductase that catalyzes the final two reduction steps in the de novo synthesis of BH4, converting 6-pyruvoyl-tetrahydropterin into the active cofactor. sandiego.edumedlineplus.gov In the absence or deficiency of SPR, alternative enzymes can contribute to BH4 synthesis. nih.govmdpi.com These include members of the aldo-keto reductase family, such as Aldose Reductase (AR) and Carbonyl Reductase (CR). nih.govportlandpress.comnih.gov These enzymes can reduce intermediates of the de novo pathway, generating sepiapterin, which can then enter the salvage pathway. nih.govmdpi.com This demonstrates an interaction between the de novo and salvage pathways and provides a compensatory mechanism to produce BH4 when the primary pathway is impaired. nih.gov
Salvage Pathway
In addition to de novo synthesis, cells can produce this compound through a salvage pathway. nih.gov This pathway utilizes pterin (B48896) precursors, such as sepiapterin, to generate BH4 and is particularly important for cells that may not have the complete de novo machinery or for recycling oxidized biopterins. pnas.org The salvage pathway is dependent on the activities of both Sepiapterin Reductase (SPR) and Dihydrofolate Reductase (DHFR). nih.gov
Table 2: Key Enzymes in the Salvage Pathway of this compound
| Enzyme | Gene | Substrate | Product | Role in Pathway |
|---|---|---|---|---|
| Sepiapterin Reductase (SPR) | SPR | Sepiapterin | 7,8-Dihydrobiopterin (BH2) | Catalyzes the reduction of sepiapterin. nih.govresearchgate.net |
| Dihydrofolate Reductase (DHFR) | DHFR | 7,8-Dihydrobiopterin (BH2) | This compound (BH4) | Catalyzes the final reduction of BH2 to BH4. nih.govreactome.org |
Sepiapterin as a Precursor
Sepiapterin is a key intermediate that can be used by the salvage pathway to generate BH4. nih.govfirstwordpharma.com It can be formed when an intermediate of the de novo pathway, 6-pyruvoyl-tetrahydropterin, is converted by enzymes like aldose reductase or carbonyl reductase. portlandpress.commdpi.com Exogenously supplied sepiapterin can be taken up by cells and efficiently converted into BH4. nih.govnih.gov The uptake of sepiapterin is followed by its reduction by SPR to 7,8-dihydrobiopterin (BH2). nih.govnih.gov
Dihydrofolate Reductase (DHFR) is a crucial enzyme that, in addition to its role in folate metabolism, catalyzes the final step of the BH4 salvage pathway. nih.govnih.gov It reduces 7,8-dihydrobiopterin (BH2), the product of the SPR-catalyzed reaction on sepiapterin, to the biologically active this compound. nih.govreactome.org This final reduction is essential for regenerating BH4 from its oxidized form, BH2, thereby maintaining the critical BH4:BH2 ratio within the cell. nih.govnih.gov The activity of DHFR in this pathway makes the salvage route sensitive to inhibitors like methotrexate. nih.govpnas.org
Recycling Pathway for Cofactor Regeneration
This compound (BH4) is an essential cofactor for several crucial enzymatic reactions in the body. Following its participation in these reactions, BH4 is oxidized and must be regenerated to maintain a sufficient intracellular pool for continued enzyme activity. This regeneration is accomplished through a highly efficient recycling pathway.
During the hydroxylation of aromatic amino acids, BH4 is converted to an unstable intermediate, pterin-4a-carbinolamine. sandiego.edu The recycling pathway involves a two-step enzymatic process to convert this intermediate back to the active BH4 form, ensuring the sustained function of BH4-dependent enzymes. nih.gov
Pterin-4a-carbinolamine Dehydratase (PCD)
The first step in the recycling of BH4 is catalyzed by the enzyme Pterin-4a-carbinolamine dehydratase (PCD). nih.gov This enzyme facilitates the dehydration of pterin-4a-carbinolamine, which is formed during the hydroxylation of aromatic amino acids. sandiego.eduuni-konstanz.de The product of this dehydration is quinonoid dihydrobiopterin (qBH2). nih.govmdpi.com The dehydration reaction can occur spontaneously, but the enzymatic catalysis by PCD is significantly more efficient. nih.gov
PCD is a bifunctional protein and is also known as DCoH (dimerization cofactor of hepatocyte nuclear factor 1α). nih.gov Mutations in the PCBD1 gene, which provides instructions for making PCD, can lead to a form of tetrahydrobiopterin (B1682763) deficiency. medlineplus.govmedlineplus.gov However, due to the potential for non-enzymatic dehydration of pterin-4a-carbinolamine, PCD deficiency often results in milder phenotypes compared to defects in other enzymes of the BH4 pathway. nih.gov
Dihydropteridine Reductase (DHPR)
The second and final step of the recycling pathway is mediated by the enzyme Dihydropteridine Reductase (DHPR), also known as quinoid dihydropteridine reductase (QDPR). wikipedia.orgmedlineplus.gov DHPR catalyzes the reduction of quinonoid dihydrobiopterin (qBH2) to regenerate the active cofactor, this compound (BH4). mdpi.com This reaction is dependent on the presence of NADH or NADPH as a reducing agent. sandiego.eduwikipedia.org
DHPR is essential for maintaining adequate levels of BH4, and its deficiency leads to a severe form of tetrahydrobiopterin deficiency. nih.govnih.gov Mutations in the QDPR gene are responsible for DHPR deficiency, which can result in hyperphenylalaninemia and a severe lack of neurotransmitters, leading to significant neurological symptoms. wikipedia.orgnih.gov Unlike PCD deficiency, the consequences of impaired DHPR function are severe because there is no alternative pathway for the efficient reduction of qBH2.
| Enzyme | Abbreviation | Function | Substrate | Product |
|---|---|---|---|---|
| Pterin-4a-carbinolamine Dehydratase | PCD | Dehydration | Pterin-4a-carbinolamine | Quinonoid Dihydrobiopterin (qBH2) |
| Dihydropteridine Reductase | DHPR | Reduction | Quinonoid Dihydrobiopterin (qBH2) | This compound (BH4) |
Redox Cycling in Nitric Oxide Synthase Activity
The role of this compound in the activity of Nitric Oxide Synthase (NOS) is a critical aspect of its redox cycling. BH4 is an absolute requirement for all NOS isoforms to produce nitric oxide (NO). wikipedia.org In this context, BH4 plays a crucial role in the electron transfer process within the NOS enzyme.
During NO synthesis, BH4 donates an electron to the heme center of the enzyme, which is necessary for the activation of molecular oxygen. nih.gov This process results in the oxidation of BH4 to a BH3 radical. For catalysis to continue, this radical must be reduced back to BH4. nih.gov This reduction is accomplished by an electron transferred from NADPH via the flavoprotein domain of the NOS enzyme. nih.gov Research suggests that the heme porphyrin itself may act as a conduit for this electron transfer to the BH4 radical. nih.gov
Enzymatic Cofactor Mechanisms and Substrate Hydroxylation
Endothelial Nitric Oxide Synthase (eNOS)
Endothelial nitric oxide synthase, found in endothelial cells, produces NO which is a key signaling molecule in maintaining vascular homeostasis. ahajournals.orgfrontiersin.org The catalytic activity of eNOS is critically dependent on the availability of (6S)-Tetrahydrobiopterin. ahajournals.orgresearchgate.net BH4 plays a crucial role in the catalytic process of L-arginine oxidation to produce NO. ahajournals.org It functions to stabilize and donate electrons to the ferrous-dioxygen complex in the oxygenase domain of the enzyme. ahajournals.org When BH4 levels are insufficient, eNOS becomes uncoupled, leading to the production of superoxide (B77818) instead of NO, which can contribute to endothelial dysfunction. ahajournals.orgahajournals.org This uncoupling can be caused by the oxidation of BH4 to dihydrobiopterin (BH2), which does not have cofactor activity. nih.gov Dihydrofolate reductase (DHFR) can regenerate BH4 from BH2, highlighting a potential mechanism for maintaining eNOS coupling. nih.gov
Table 1: Enzymes Dependent on this compound
| Enzyme | Substrate | Product | Biological Role |
|---|---|---|---|
| Phenylalanine Hydroxylase (PAH) | L-Phenylalanine | L-Tyrosine | Phenylalanine metabolism wikipedia.org |
| Tyrosine Hydroxylase (TH) | L-Tyrosine | L-DOPA | Catecholamine biosynthesis wikipedia.org |
| Tryptophan Hydroxylase (TPH) | L-Tryptophan | 5-Hydroxytryptophan | Serotonin (B10506) biosynthesis wikipedia.org |
Table 2: Compound Names
| Compound Name | Abbreviation |
|---|---|
| This compound | BH4 |
| Phenylalanine Hydroxylase | PAH |
| Tyrosine Hydroxylase | TH |
| Tryptophan Hydroxylase | TPH |
| Nitric Oxide Synthase | NOS |
| Endothelial Nitric Oxide Synthase | eNOS |
| L-3,4-dihydroxyphenylalanine | L-DOPA |
| 5-hydroxytryptophan | 5-HTP |
| Dihydrobiopterin | BH2 |
Role in Nitric Oxide Synthases (NOS) Isoforms
Neuronal Nitric Oxide Synthase (nNOS)
Neuronal nitric oxide synthase (nNOS or NOS-I) is a homodimeric enzyme that requires (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4) for its catalytic activity. nih.gov The role of BH4 in nNOS function is multifaceted, involving both allosteric regulation and structural stabilization. nih.gov Kinetic studies have revealed dual allosteric interactions between the substrate, L-arginine, and the cofactor BH4, which work to activate recombinant human nNOS and enhance the rate of L-arginine turnover. nih.gov
The binding of BH4 induces a conformational change that increases the affinity of nNOS for L-arginine, as indicated by an L-arginine-dependent increase in the heme Soret band. nih.gov Conversely, the presence of L-arginine enhances the binding of BH4 to the enzyme. nih.gov This reciprocal relationship ensures optimal enzyme activity when both substrate and cofactor are present.
Furthermore, BH4 is crucial for maintaining the structural integrity of the nNOS enzyme. In the absence of BH4, the nNOS dimer tends to dissociate into inactive monomers, a process linked to the uncoupling of reductive oxygen activation. nih.gov This dissociation and subsequent inactivation can be prevented by the presence of BH4. nih.gov Research suggests that BH4 stabilizes the enzyme's quaternary structure by directly intercepting auto-damaging superoxide (O₂⁻) radicals that are generated during uncoupled catalysis. nih.gov When BH4 is absent, nNOS still oxidizes NADPH and reduces O₂, but the oxidation of L-arginine is blocked, a phenomenon known as uncoupling. acs.org
Inducible Nitric Oxide Synthase (iNOS)
Inducible nitric oxide synthase (iNOS or NOS-II) is unique among the NOS isoforms in that its expression is not typically constitutive but is induced in various cell types by stimuli such as bacterial lipopolysaccharides and cytokines. nih.gov Once expressed, iNOS is persistently active and its function is not regulated by intracellular calcium concentrations. nih.gov Like other NOS isoforms, iNOS requires BH4 as an essential cofactor for its catalytic function. researchgate.net
BH4 plays a significant role in stabilizing the dimeric structure of iNOS, which is essential for its enzymatic activity. ahajournals.org Studies utilizing the isolated heme domain of iNOS (iNOSheme) have provided direct evidence for the role of BH4 in the catalytic cycle. acs.org These experiments demonstrated that BH4-bound iNOSheme can catalyze both steps of the NOS reaction: the hydroxylation of L-arginine to Nω-hydroxy-L-arginine (NHA) and the subsequent oxidation of NHA to produce L-citrulline and nitric oxide (NO). acs.org
The presence of a redox-active tetrahydropterin (B86495) is obligatory for the initial hydroxylation of arginine. acs.org In the absence of BH4, or when reconstituted with a redox-inactive analogue, the iNOSheme domain is unable to form NHA. acs.org This underscores the direct involvement of BH4 in the electron transfer processes that are fundamental to iNOS catalysis. acs.org
Molecular Mechanisms of NOS Coupling and Uncoupling
The availability of BH4 is a critical determinant of nitric oxide synthase (NOS) function, governing whether the enzyme produces nitric oxide (NO) or superoxide (O₂⁻). ahajournals.org This phenomenon is referred to as NOS coupling and uncoupling. researchgate.net In the "coupled" state, with sufficient BH4, electrons from NADPH are efficiently transferred through the enzyme's reductase domain to the heme-containing oxygenase domain, where they facilitate the oxidation of L-arginine to produce NO and L-citrulline. nih.govmdpi.com
"Uncoupling" occurs when BH4 levels are limiting or the ratio of BH4 to its oxidized forms, such as 7,8-dihydrobiopterin (BH2), is compromised. ahajournals.orgmdpi.com Under these conditions, the electron transfer from the NOS flavins becomes uncoupled from L-arginine oxidation. ahajournals.org Instead of being used for NO synthesis, the electrons are diverted to molecular oxygen, reducing it to form the superoxide anion radical (O₂⁻). nih.gov This switch from an NO-producing to a superoxide-generating enzyme has significant pathophysiological implications, as it reduces NO bioavailability and increases oxidative stress. ahajournals.orgresearchgate.net
Oxidative stress itself can create a vicious cycle by promoting the oxidation of BH4. nih.gov Reactive oxygen species, particularly peroxynitrite (ONOO⁻)—formed from the rapid reaction of NO with superoxide—can oxidize BH4 to BH2, thereby depleting the functional cofactor and promoting further NOS uncoupling. nih.govnih.gov Therefore, the balance between BH4 synthesis, recycling, and oxidation is crucial for maintaining coupled NOS activity. nih.gov
| Enzyme State | Cofactor Status | Substrate | Primary Product(s) |
| Coupled NOS | Sufficient BH4 | L-Arginine, O₂ | Nitric Oxide (NO), L-Citrulline |
| Uncoupled NOS | Limiting BH4 / High BH2 | O₂ | Superoxide (O₂⁻) |
Electron Donation and Heme Iron Interaction in NOS Catalysis
This compound plays a direct and indispensable redox role in the catalytic cycle of nitric oxide synthase (NOS). researchgate.net Its primary function is to facilitate the activation of molecular oxygen at the heme active site. nih.gov The process begins with the reduction of the ferric (Fe³⁺) heme iron, allowing for the binding of dioxygen (O₂) to form a ferrous-dioxygen (Fe²⁺-O₂) complex. ahajournals.org
At this critical juncture, BH4 donates an electron to this complex. ahajournals.orgahajournals.org This donation initiates the hydroxylation of L-arginine and results in the formation of a protonated trihydrobiopterin cation radical (BH3•H⁺). ahajournals.org This radical is subsequently reduced back to its active BH4 form by an electron transferred from the flavins in the enzyme's reductase domain. ahajournals.org
Beyond its role as an electron donor, BH4 allosterically modulates the heme environment. researchgate.net The binding of BH4 to the NOS dimer interface shifts the heme iron's spin state equilibrium from a low-spin to a high-spin state. researchgate.netahajournals.org This high-spin configuration enhances the binding affinity for the substrate, L-arginine, and stabilizes the active dimeric form of the enzyme. researchgate.net Recent evidence supports a model where the heme porphyrin itself acts as a conduit for electron transfer from the flavin mononucleotide (FMN) in the reductase domain back to the BH4 radical. nih.gov This suggests a dual catalytic function for the heme, participating in both O₂ activation and in the electron transfer required to regenerate the BH4 cofactor during the reaction cycle. nih.gov
| Cofactor/Component | Role in NOS Catalysis |
| This compound (BH4) | Donates an electron to the Fe²⁺-O₂ complex; Allosterically modulates the heme iron to a high-spin state. researchgate.netahajournals.orgahajournals.org |
| Heme Iron (Fe) | Binds molecular oxygen; Accepts an electron from BH4 to form an iron-oxy species for substrate hydroxylation. ahajournals.org |
| L-Arginine | Substrate for NO synthesis; Binding affinity is increased by BH4-induced conformational changes. researchgate.net |
| NOS Flavins (FAD, FMN) | Transfer electrons from NADPH to reduce the BH4 radical back to its active form. ahajournals.org |
| Heme Porphyrin | May act as a conduit for electron transfer from the flavoprotein domain to the BH4 radical. nih.gov |
Role in Alkylglycerol Mono-oxygenase (AGMO)
This compound is an essential cofactor for alkylglycerol mono-oxygenase (AGMO), an enzyme central to the degradation of ether lipids. portlandpress.comwikipedia.orgresearchgate.net AGMO catalyzes the oxidative cleavage of the ether bond at the sn-1 position of alkylglycerols and lyso-alkylglycerophospholipids. mdpi.com
The enzymatic reaction requires both molecular oxygen and BH4. mdpi.com AGMO utilizes these components to hydroxylate the sn-1 alkyl chain, which results in the formation of an unstable hemiacetal intermediate. researchgate.netmdpi.com This intermediate then spontaneously or with enzymatic assistance rearranges and breaks down into two products: a fatty aldehyde and a glycerol (B35011) derivative. researchgate.netmdpi.com The fatty aldehyde is typically further oxidized to the corresponding fatty acid by fatty aldehyde dehydrogenase. researchgate.net During the reaction, the BH4 cofactor is oxidized. researchgate.net The intricate role of AGMO, and by extension its dependence on BH4, is crucial for regulating the levels of ether lipids, which are involved in various cellular processes. researchgate.net
Regulation of 6s Tetrahydrobiopterin Homeostasis and Bioavailability
Transcriptional and Post-Translational Regulation of Biosynthetic Enzymes
The de novo synthesis of (6S)-Tetrahydrobiopterin from guanosine (B1672433) triphosphate (GTP) is a three-step enzymatic process. The key enzymes involved are GTP cyclohydrolase I (GTPCH), 6-pyruvoyltetrahydropterin synthase (PTPS), and sepiapterin (B94604) reductase (SR). mdpi.comnih.gov The regulation of these enzymes, particularly the rate-limiting enzyme GTPCH, is the primary control point for BH4 synthesis. researchgate.netportlandpress.com
Transcriptional Regulation: The expression of GTPCH is highly dynamic and responsive to a variety of stimuli. In endothelial cells and macrophages, its expression is markedly upregulated by pro-inflammatory cytokines such as interferon-gamma (IFN-γ), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α). portlandpress.comresearchgate.netnih.gov This upregulation ensures an adequate supply of BH4 for nitric oxide synthase (NOS) during an immune response. Other factors that stimulate GTPCH expression include hormones like estrogen and nutritional components like the amino acids phenylalanine and arginine. portlandpress.comresearchgate.netnih.gov Conversely, anti-inflammatory cytokines, including IL-4 and IL-10, as well as glucocorticoids, can inhibit the synthesis of BH4 by downregulating GTPCH expression. nih.gov
Post-Translational Regulation: Beyond the transcriptional level, the activity of biosynthetic enzymes is also controlled post-translationally. GTPCH activity can be modulated by phosphorylation and through its interaction with the GTPCH feedback regulatory protein (GFRP). nih.gov Sepiapterin reductase activity is also known to be regulated by phosphorylation. nih.gov These modifications allow for rapid adjustments in BH4 synthesis in response to immediate cellular needs, bypassing the slower process of gene transcription and translation.
| Regulatory Factor | Enzyme Target | Effect on BH4 Synthesis | Mechanism |
|---|---|---|---|
| Pro-inflammatory Cytokines (IFN-γ, TNF-α) | GTP cyclohydrolase I (GTPCH) | Increase | Upregulation of GCH1 gene expression. portlandpress.comnih.gov |
| Anti-inflammatory Cytokines (IL-4, IL-10) | GTP cyclohydrolase I (GTPCH) | Decrease | Inhibition of GTP-CH expression. nih.gov |
| Phenylalanine | GTP cyclohydrolase I (GTPCH) | Increase | Stimulates GTPCH activity via GFRP. mdpi.comportlandpress.com |
| This compound (BH4) | GTP cyclohydrolase I (GTPCH) | Decrease | Inhibits GTPCH activity via GFRP. mdpi.comnih.gov |
| Phosphorylation | GTPCH, Sepiapterin Reductase (SR) | Modulation | Post-translational modification of enzyme activity. nih.govnih.gov |
Feedback Regulation Mechanisms
The homeostasis of this compound is maintained by a sensitive feedback loop centered on the interaction between GTPCH and the GTPCH feedback regulatory protein (GFRP). mdpi.comportlandpress.com GFRP can act as both a positive and negative regulator of GTPCH activity, depending on the metabolic context. mdpi.com
When intracellular levels of BH4 are sufficient, BH4 binds to GFRP. mdpi.comnih.gov This BH4-GFRP complex then binds to GTPCH, leading to a potent inhibition of its enzymatic activity and thereby shutting down the de novo synthesis pathway. nih.gov This prevents the overproduction of the cofactor.
Conversely, the amino acid phenylalanine, whose metabolism is dependent on the BH4-requiring enzyme phenylalanine hydroxylase, can stimulate BH4 synthesis. High levels of phenylalanine compete with BH4 for binding to GFRP. mdpi.comnih.gov When phenylalanine displaces BH4 from GFRP, the inhibitory effect on GTPCH is relieved, leading to an increase in its activity and subsequent BH4 production. mdpi.com This elegant mechanism tightly couples the synthesis of the cofactor to the metabolic demand for its use.
Impact of Oxidative Stress on this compound Oxidation and Degradation
This compound is a chemically unstable molecule that is highly susceptible to oxidation under physiological conditions. researchgate.netaston.ac.uk Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS) and reactive nitrogen species (RNS), is a primary driver of BH4 depletion, which in turn compromises the function of BH4-dependent enzymes. nih.gov
The oxidation of this compound primarily yields the inactive product 7,8-dihydrobiopterin (BH2). mdpi.comnih.gov This conversion results in a decreased ratio of BH4 to BH2, a critical factor in cellular function. researchgate.netnih.gov A low BH4/BH2 ratio is a key mechanism for the "uncoupling" of nitric oxide synthase (NOS), where the enzyme produces superoxide (B77818) radicals instead of nitric oxide. mdpi.comnih.gov The oxidation of BH4 to BH2 also involves the loss of stereospecificity at the C6 position of the pterin (B48896) ring. researchgate.net In conditions of severe oxidative stress, further oxidation can occur, leading to the complete degradation and loss of the biopterin (B10759762) molecule itself. aston.ac.uk
Various reactive species can directly oxidize this compound. ROS such as the hydroxyl radical (•OH) and superoxide (O2•−) readily react with and degrade BH4. aston.ac.uknih.gov The situation is exacerbated by the presence of nitric oxide (NO). Superoxide reacts rapidly with NO to form peroxynitrite (ONOO−), a potent and highly reactive nitrogen species. mdpi.comjci.org
Peroxynitrite is a particularly powerful oxidant of BH4, far more so than superoxide alone. jci.orgnih.gov This interaction can initiate a damaging feedback loop. When BH4 levels are low, eNOS becomes uncoupled and produces superoxide. mdpi.comjci.org This superoxide then reacts with any available NO to generate peroxynitrite, which in turn oxidizes the remaining BH4, further promoting eNOS uncoupling and amplifying oxidative stress. jci.orgnih.gov Antioxidants, such as glutathione, can play a protective role by retarding the oxidation of BH4. aston.ac.uk
| Reactive Species | Effect on BH4 | Consequence |
|---|---|---|
| Superoxide (O2•−) | Oxidation | Formation of BH2, depletion of BH4. nih.gov |
| Hydroxyl Radical (•OH) | Oxidation and Degradation | Formation of BH2 and loss of biopterin skeleton. aston.ac.uk |
| Peroxynitrite (ONOO−) | Potent Oxidation | Rapid depletion of BH4, promotes NOS uncoupling. mdpi.comjci.orgnih.gov |
Role of Dihydrofolate Reductase (DHFR) in this compound Recycling and Bioavailability
While the de novo pathway synthesizes new BH4 molecules, the cell also possesses a critical salvage pathway to regenerate active BH4 from its oxidized form, BH2. This recycling is catalyzed by the enzyme dihydrofolate reductase (DHFR). portlandpress.comnih.gov
DHFR reduces 7,8-dihydrobiopterin (BH2) back to the biologically active this compound (BH4), using NADPH as a cofactor. nih.govnih.gov This pathway is fundamentally important for maintaining the intracellular BH4 pool and, crucially, the BH4/BH2 ratio, particularly under conditions of oxidative stress where BH4 oxidation is accelerated. researchgate.netnih.gov
The functional importance of DHFR is highlighted by studies where its inhibition, for example by the drug methotrexate, leads to an accumulation of BH2, a decrease in the BH4/BH2 ratio, and subsequent eNOS uncoupling. nih.govnih.gov Therefore, the net bioavailability of BH4 within a cell reflects a delicate balance between its de novo synthesis, its rate of oxidation to BH2, and the efficiency of its regeneration from BH2 by DHFR. researchgate.netnih.gov This recycling activity is essential for protecting enzymes like NOS from uncoupling, especially in states where total biopterin levels may be limited. nih.gov
Emerging Biological Functions Beyond Canonical Cofactor Activity
Intracellular Cytoprotective Pathways
Recent preclinical evidence suggests that BH4 metabolism is a promising target for mitigating cellular pathways that lead to cell death. nih.gov BH4 is now understood not just as a simple cofactor but as a component of a finely regulated cytoprotective system. nih.gov It actively supports essential pathways that enhance cellular resistance to stressful conditions. nih.gov For instance, in neuronal cells, BH4 has been shown to enhance survival by activating Ca2+ channels through a cyclic-AMP-protein kinase A pathway, a mechanism independent of its cofactor activities. nih.gov This suggests a direct role for BH4 in activating pro-survival signaling cascades.
Antioxidant and Redox Homeostasis Regulation
BH4 plays a crucial role in maintaining cellular redox balance. One of its key functions in this regard is its ability to maintain the coupling of nitric oxide synthase (NOS) enzymes. In the presence of sufficient BH4, NOS produces nitric oxide (NO), a vital signaling molecule. However, when BH4 levels are depleted, NOS becomes "uncoupled" and instead produces superoxide (B77818) radicals, contributing to oxidative stress. nih.govnih.gov The ratio of BH4 to its oxidized form, 7,8-dihydrobiopterin (BH2), is a critical determinant of NOS coupling. nih.gov
Beyond its role in NOS function, BH4 can also act as a direct antioxidant. It can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage. jkns.or.kr Studies have shown that BH4 can inhibit neuronal cell death induced by various oxidants, an effect that is independent of its cofactor activities. jkns.or.kr
Modulation of Inflammatory Responses
BH4 metabolism is intricately linked with inflammatory processes. The synthesis of BH4 is induced by inflammatory factors, yet its levels are tightly regulated to remain within a physiological range. portlandpress.com Research indicates that BH4 can modulate the inflammatory response. For example, it has been shown to protect against sustained inflammation. nih.gov The synthesis of BH4 is stimulated by pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), suggesting a feedback loop where the inflammatory response itself upregulates a molecule with potential immunomodulatory functions. portlandpress.com
Influence on Cellular Energy Metabolism and Mitochondrial Function
Emerging evidence points to a significant role for BH4 in cellular energy metabolism and mitochondrial health. nih.gov BH4 supports pathways that generate energy and is linked to mitochondrial activity. nih.gov A key mechanism appears to be the regulation of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis. BH4 has been shown to enhance mitochondrial biogenesis and cardiac contractility by stimulating PGC-1α signaling. In a model of BH4 deficiency, there was a notable alteration in cardiac mitochondrial oxidative phosphorylation.
| Parameter | Observation in BH4 Deficiency | Effect of BH4 Supplementation |
| Mitochondrial Biogenesis | Impaired | Restored |
| Cardiac Contractility | Dysfunction | Improved |
| PGC-1α Signaling | Downregulated | Activated |
| Oxidative Phosphorylation | Altered | Normalized |
This table illustrates the profound impact of BH4 on mitochondrial function and energy production, highlighting its therapeutic potential for conditions involving mitochondrial dysfunction.
Regulation of Cell Proliferation and Differentiation
BH4 has been identified as a regulator of cell proliferation and, in some contexts, differentiation. Studies using murine erythroleukemia (MEL) cells as a model for erythropoiesis have demonstrated that BH4 synthesis is essential for the proliferation of these cells. nih.govepa.gov Inhibition of BH4 biosynthesis leads to a halt in DNA synthesis and cell division. nih.gov
Interestingly, the relationship between BH4 and differentiation appears to be more complex. In the same MEL cell model, inducing differentiation with hexamethylene bisacetamide resulted in a decrease in BH4 synthesis and a cessation of growth. nih.govepa.gov Conversely, maintaining high intracellular levels of BH4 could reverse the inhibition of proliferation caused by the differentiation inducer. nih.gov This suggests that BH4 synthesis is more directly linked to cell proliferation than the process of differentiation itself. nih.gov
Neuroprotective Mechanisms
Beyond its role in neurotransmitter synthesis, BH4 exhibits direct neuroprotective properties. It has been shown to protect neurons from various insults, including oxidative stress. jkns.or.kr In differentiated PC12 cells, BH4 prevented cell death induced by serum and nerve growth factor depletion. nih.gov This neuroprotective effect was mediated by the activation of Ca2+ channels via the cyclic-AMP-protein kinase A pathway and was independent of its cofactor function for tyrosine hydroxylase or nitric oxide synthase. nih.gov
Furthermore, BH4 has been shown to have an antioxidative action against neuronal injury induced by various oxidants. jkns.or.kr However, it did not show a protective effect against N-methyl-D-aspartate (NMDA)-induced neuronal cell death, suggesting specificity in its neuroprotective actions. jkns.or.kr The ability of BH4 to enhance neuronal survival highlights its potential as a therapeutic agent in neurodegenerative conditions. nih.gov
Modulation of Radiosensitivity
BH4 metabolism plays a significant role in modulating the response of cells to ionizing radiation. nih.gov The availability of BH4 can influence both the sensitization of tumor cells to radiotherapy and the protection of normal tissues. Under conditions of oxidative stress induced by radiation, BH4 levels can be diminished, leading to NOS uncoupling and the generation of more damaging free radicals. nih.gov
Conversely, modulating BH4 levels can enhance the efficacy of radiotherapy. In a mouse model of spontaneous breast cancer, increasing the BH4/BH2 ratio through a precursor enhanced NOS activity and NO production. nih.gov This, in turn, led to the normalization of the tumor vasculature, which improved tumor oxygenation and significantly increased the effectiveness of radiotherapy. nih.gov This suggests that targeting BH4 metabolism could be a promising strategy to improve cancer treatment outcomes.
Genetic Disorders of 6s Tetrahydrobiopterin Metabolism
Molecular and Metabolic Bases of Biosynthesis Enzyme Deficiencies
The de novo synthesis of BH4 is a multi-step process initiated from guanosine (B1672433) triphosphate (GTP). Genetic defects in the enzymes catalyzing these initial steps lead to a primary deficiency of BH4.
Guanosine triphosphate (GTP) cyclohydrolase I (GTPCH1) is the rate-limiting enzyme in the biosynthesis of BH4. portlandpress.com A deficiency in this enzyme, caused by mutations in the GCH1 gene, leads to a reduction in BH4 levels. nih.govmonarchinitiative.org This condition presents in two primary forms: an autosomal dominant form, known as Dopa-Responsive Dystonia (DRD) or Segawa's disease, and a more severe autosomal recessive form. monarchinitiative.orgnih.gov
The autosomal dominant form is typically characterized by a good response to levodopa treatment and often does not present with hyperphenylalaninemia. monarchinitiative.org In contrast, the autosomal recessive form of GTPCH1 deficiency results in significant hyperphenylalaninemia, as the reduced BH4 levels impair the function of phenylalanine hydroxylase. nih.govwikipedia.org This leads to an accumulation of phenylalanine in the blood. wikipedia.orgorpha.net Furthermore, the deficiency of BH4, a necessary cofactor for tyrosine hydroxylase and tryptophan hydroxylase, results in impaired production of the neurotransmitters dopamine (B1211576) and serotonin (B10506). monarchinitiative.orgmhmedical.commetabolicsupportuk.org This neurotransmitter deficiency is responsible for the severe neurological symptoms observed in the autosomal recessive form, including developmental delay, seizures, and movement disorders. wikipedia.orgorpha.netmetabolicsupportuk.org
| Disorder | Affected Gene | Inheritance | Key Metabolic Consequences |
| GTP Cyclohydrolase I Deficiency | GCH1 | Autosomal Dominant, Autosomal Recessive | Decreased BH4 synthesis, Hyperphenylalaninemia (in recessive form), Dopamine and Serotonin deficiency |
6-Pyruvoyl-tetrahydropterin synthase (PTPS) catalyzes the second step in the de novo biosynthesis of BH4, converting 7,8-dihydroneopterin (B1664191) triphosphate to 6-pyruvoyl-tetrahydropterin. taylorandfrancis.comwikipedia.org Mutations in the PTS gene lead to a deficiency of this enzyme, which is the most common cause of BH4 deficiency. taylorandfrancis.com This autosomal recessive disorder results in a blockage of the BH4 synthesis pathway, leading to a significant reduction in BH4 levels. wikipedia.orgmetabolicsupportuk.org
The metabolic consequences of PTPS deficiency are twofold. Firstly, the lack of BH4 impairs the function of phenylalanine hydroxylase, leading to hyperphenylalaninemia. wikipedia.orgmetabolicsupportuk.orgnih.gov Secondly, the deficiency of BH4 as a cofactor for tyrosine and tryptophan hydroxylases results in a decreased production of dopamine and serotonin in the central nervous system. nih.gov This neurotransmitter deficiency is the primary cause of the severe neurological symptoms associated with the disorder, which can include developmental delay, seizures, and movement disorders such as dystonia and parkinsonism. wikipedia.orgmetabolicsupportuk.orgnih.gov Biochemically, PTPS deficiency is characterized by elevated levels of neopterin and reduced levels of biopterin (B10759762) in urine and blood. nih.gov
| Disorder | Affected Gene | Inheritance | Key Metabolic Consequences |
| 6-Pyruvoyl Tetrahydropterin (B86495) Synthase Deficiency | PTS | Autosomal Recessive | Decreased BH4 synthesis, Hyperphenylalaninemia, Dopamine and Serotonin deficiency, Elevated neopterin, Reduced biopterin |
Sepiapterin (B94604) reductase (SR) is responsible for the final step in the biosynthesis of BH4. medlineplus.govmedlineplus.gov Mutations in the SPR gene cause sepiapterin reductase deficiency, an autosomal recessive disorder. medlineplus.govwikipedia.org While alternative pathways for BH4 synthesis exist in most of the body, these are absent in the brain. medlineplus.govmedlineplus.gov Consequently, SR deficiency leads to a profound lack of BH4 specifically in the brain. medlineplus.govmedlineplus.gov
A unique feature of sepiapterin reductase deficiency is that it typically does not cause hyperphenylalaninemia. nih.govnih.gov The primary metabolic consequence is a severe deficiency of the neurotransmitters dopamine and serotonin in the brain due to the lack of the BH4 cofactor for their synthesis. wikipedia.org This leads to a range of neurological symptoms, most notably movement disorders such as dystonia, spasticity, tremors, and problems with coordination. medlineplus.govmedlineplus.gov Affected individuals may also experience developmental delays and intellectual disability. medlineplus.govmedlineplus.gov
| Disorder | Affected Gene | Inheritance | Key Metabolic Consequences |
| Sepiapterin Reductase Deficiency | SPR | Autosomal Recessive | Decreased BH4 synthesis in the brain, Dopamine and Serotonin deficiency, Normal phenylalanine levels |
Molecular and Metabolic Bases of Recycling Enzyme Deficiencies
After its use as a cofactor, BH4 is oxidized and must be regenerated through a recycling pathway to maintain adequate levels. Deficiencies in the enzymes of this pathway lead to a secondary form of BH4 deficiency.
Pterin-4a-carbinolamine dehydratase (PCD) is one of the enzymes involved in the recycling of BH4. medlineplus.gov This enzyme is encoded by the PCBD1 gene, and mutations in this gene lead to PCD deficiency. medlineplus.govwikipedia.org This condition is one of the rarest forms of BH4 deficiency. wikipedia.org
The deficiency of PCD impairs the regeneration of BH4, leading to mildly elevated levels of phenylalanine in the blood. wikipedia.org A characteristic biochemical feature of PCD deficiency is the elevated excretion of primapterin in the urine. wikipedia.org While some individuals may experience transient neurological deficits in infancy, most patients with PCD deficiency are largely asymptomatic. wikipedia.org
| Disorder | Affected Gene | Inheritance | Key Metabolic Consequences |
| Pterin-4a-carbinolamine Dehydratase Deficiency | PCBD1 | Autosomal Recessive | Impaired BH4 recycling, Mild hyperphenylalaninemia, Elevated urinary primapterin |
Dihydropteridine reductase (DHPR) plays a crucial role in the recycling of BH4 by reducing quinonoid dihydrobiopterin back to its active tetrahydrobiopterin (B1682763) form. researchgate.net This autosomal recessive disorder is caused by mutations in the QDPR gene. wikipedia.orgyoutube.com
A deficiency in DHPR leads to an accumulation of dihydrobiopterin and a subsequent lack of functional BH4. researchgate.net This results in hyperphenylalaninemia due to the impaired activity of phenylalanine hydroxylase. researchgate.netyoutube.com More critically, the lack of BH4 severely affects the synthesis of dopamine and serotonin in the brain, leading to significant neurological symptoms such as developmental delay, seizures, and movement disorders. researchgate.netwikipedia.orgyoutube.com A distinct feature of DHPR deficiency is the associated cerebral folate deficiency, as DHPR is also responsible for reducing dihydrofolate to tetrahydrofolate in the brain. researchgate.netwikipedia.org This deficiency in 5-methyltetrahydrofolate (5-MTHF) can exacerbate the neurological symptoms. wikipedia.org
| Disorder | Affected Gene | Inheritance | Key Metabolic Consequences |
| Dihydropteridine Reductase Deficiency | QDPR | Autosomal Recessive | Impaired BH4 recycling, Hyperphenylalaninemia, Dopamine and Serotonin deficiency, Cerebral folate deficiency |
Molecular Mechanisms of (6S)-Tetrahydrobiopterin Responsiveness in Phenylalanine Hydroxylase Deficiency
A subset of patients with Phenylalanine Hydroxylase (PAH) deficiency, the enzyme defect underlying phenylketonuria (PKU), demonstrates a positive clinical response to the administration of a synthetic form of this compound, sapropterin dihydrochloride. nih.govnih.gov This responsiveness is primarily observed in individuals with mild or moderate forms of PKU who have specific mutations in the PAH gene that allow for some residual enzyme activity. nih.govresearchgate.net The genotype is a key predictor, though not the sole determinant, of this therapeutic response. medscape.comnih.gov
The molecular basis for BH4 responsiveness is multifactorial, with the primary mechanism being its role as a pharmacological chaperone . researchgate.netnih.gov The PAH enzyme is a complex protein that must fold into a specific three-dimensional structure to function correctly. phenylketonurianews.com Many mutations associated with PKU lead to misfolding of the PAH protein. These misfolded proteins are unstable and are often targeted for premature degradation by the cell's quality control machinery.
This compound acts as a specific ligand that binds to the mutant PAH enzyme. This binding has several stabilizing effects:
Correction of Misfolding: BH4 can facilitate the proper folding of the mutant PAH enzyme, helping it achieve a more stable and functional conformation. phenylketonurianews.com
Enhanced Catalytic Activity: For some mutant enzymes, BH4 binding not only stabilizes the protein but can also directly enhance its residual catalytic activity, improving the conversion of phenylalanine to tyrosine. phenylketonurianews.com
Therefore, BH4 responsiveness is largely dependent on the patient's PAH genotype. Patients with two "null" mutations, which result in no protein production or a completely non-functional protein, are typically non-responsive. nih.gov In contrast, patients who are compound heterozygotes, carrying one severe mutation and one milder missense mutation, or those with two missense mutations that result in a protein with some residual activity, are more likely to be responders. nih.govconsensus.app Mutations like p.Y414C, p.R261Q, and p.L48S are frequently associated with a positive response to BH4 therapy. nih.govconsensus.app
In essence, supplemental this compound works by "rescuing" certain mutant PAH enzymes, increasing the amount and function of the residual enzyme to a level that can effectively lower blood phenylalanine concentrations and improve metabolic control. nih.gov
| Research Finding | Molecular Mechanism | Implication for Responsiveness |
| BH4 as a Pharmacological Chaperone nih.gov | Binds to and stabilizes mutant PAH enzyme structure. | Prevents premature degradation of the enzyme, increasing the quantity of available enzyme. |
| Correction of Protein Misfolding phenylketonurianews.com | Facilitates the correct conformational folding of certain mutant PAH proteins. | Allows the enzyme to form its active tetrameric structure. |
| Requirement of Residual Enzyme Activity nih.govresearchgate.net | BH4 can only enhance the function of an existing, albeit faulty, enzyme. | Patients with genotypes that produce no PAH protein (null mutations) will not respond. |
| Genotype-Specific Response nih.govconsensus.app | Different mutations affect PAH stability and function to varying degrees. | Responsiveness can often be predicted based on the specific PAH mutations a patient carries. |
Advanced Analytical and Methodological Approaches for 6s Tetrahydrobiopterin Research
Quantitative Determination of (6S)-Tetrahydrobiopterin and Related Metabolites in Biological Samples
Direct measurement of BH4 in biological samples is complicated by its low physiological concentrations and susceptibility to oxidation. State-of-the-art methods rely on chromatographic separation coupled with highly sensitive detection techniques. mdpi.com Two primary methods have become the gold standard for the accurate quantification of BH4 and its metabolites: High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ECD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). mdpi.com
HPLC with electrochemical detection is a direct and reliable method for quantifying BH4 and its primary oxidation product, 7,8-dihydrobiopterin (BH2), in biological samples such as animal tissues. mdpi.comresearchgate.net This technique leverages the electrochemical properties of pteridines, allowing for their direct measurement without the need for derivatization or indirect oxidation steps.
The principle of HPLC-ECD involves the separation of compounds on an HPLC column followed by detection using an electrochemical cell. A multi-electrode coulometric detector can be used to measure both BH4 and BH2 within the same analytical run by applying different oxidation potentials. mdpi.com For instance, BH4 can be detected at potentials ≤150 mV, while BH2 requires higher potentials of ≥280 mV. mdpi.com This allows for the simultaneous quantification of the redox state of biopterins, which is crucial for assessing pathways related to oxidative stress. nih.gov
A significant challenge in HPLC-ECD analysis is the potential for co-elution with other electroactive compounds present in biological samples, such as ascorbate, which can interfere with accurate BH4 quantification. mdpi.com Methodological optimization is therefore critical to ensure chromatographic separation of BH4 from interfering substances. mdpi.comresearchgate.net Despite this challenge, HPLC-ECD has been successfully applied to determine BH4 levels in various tissues, providing valuable insights into disease mechanisms. mdpi.comresearchgate.net Some studies have also combined ECD with fluorescence detection to achieve simultaneous quantification of BH4, BH2, and the fully oxidized biopterin (B10759762). mdpi.com
| Parameter | Condition | Reference |
|---|---|---|
| Detection Method | Multi-electrode coulometric detection | mdpi.com |
| Applied Potential (BH4) | ≤150 mV | mdpi.com |
| Applied Potential (BH2) | ≥280 mV | mdpi.com |
| Common Challenge | Co-elution with ascorbate | mdpi.com |
Liquid chromatography-tandem mass spectrometry is a highly sensitive and specific method for the comprehensive analysis of pterin metabolites. nih.govnih.gov This technique offers significant advantages, including the ability to simultaneously measure BH4, BH2, neopterin, and sepiapterin (B94604) in a single, rapid analysis. nih.govnih.gov The high sensitivity of LC-MS/MS, often utilizing positive electrospray ionization (ESI), eliminates the need for chemical derivatization that is sometimes required by other methods. nih.gov
LC-MS/MS methods for pterin analysis have been developed and validated for various biological matrices, including cerebrospinal fluid (CSF), plasma, and cell lysates. nih.govnih.govsemanticscholar.orgresearchgate.netresearchgate.net These methods typically employ stable isotope-labeled internal standards to ensure high accuracy and precision. nih.govnih.gov Validation studies have demonstrated excellent linearity over relevant physiological concentration ranges. For example, one method for CSF analysis showed a linear working range of 3 to 200 nmol/L for multiple pterin metabolites with a total analytical imprecision of less than 14.4%. nih.govnih.gov The accuracy of LC-MS/MS has been confirmed through strong correlation with data from HPLC-ECD methods. nih.govnih.gov
The limit of quantification (LOQ) for BH4 using LC-MS/MS is typically in the low nanomolar range. For instance, a validated method for human plasma achieved an LOQ of 1.000 ng/mL, while another for endothelial cells reported LOQs of 1 nmol/L for BH4 and BH2. researchgate.netresearchgate.net This high sensitivity makes LC-MS/MS particularly suitable for pharmacokinetic studies and for analyzing samples with very low analyte concentrations. semanticscholar.orgresearchgate.netresearchgate.net
| Parameter | Value | Reference |
|---|---|---|
| Analytes | BH4, BH2, Neopterin, Sepiapterin | nih.govnih.gov |
| Linear Working Range | 3 to 200 nmol/L | nih.govnih.gov |
| Total Analytical Imprecision | <14.4% | nih.govnih.gov |
| Analysis Time | ~10 minutes | nih.govnih.gov |
| Correlation (r) with HPLC-ECD for BH4 | 0.9646 | nih.govnih.gov |
Methodological Considerations for Sample Preparation and Stability
The chemical instability of this compound is the most critical factor influencing its accurate measurement. BH4 is highly susceptible to oxidation, especially at a pH above 4, converting readily to BH2 and subsequently to biopterin. nih.gov Therefore, rigorous sample handling and preparation procedures are paramount to prevent its degradation. researchgate.net
Key considerations for sample preparation include:
Antioxidants: The addition of antioxidants at the point of sample collection is essential. researchgate.net A combination of a reducing agent like 1,4-dithioerythritol (DTE) or dithiothreitol (B142953) and a metal chelator such as diethylenetriaminepentaacetic acid (DTPA) is often used to stabilize BH4 standards and biological samples. mdpi.comresearchgate.net Timely anti-oxidation has been proven to be crucial for the accurate assessment of biopterins. researchgate.net
Acidification: Samples must be acidified to a pH below 4 to inhibit the oxidation of BH4. nih.gov This is commonly achieved by adding acids such as hydrochloric acid (HCl) or trichloroacetic acid (TCA) during the initial processing steps. mdpi.comresearchgate.net
Temperature and Light: Processed samples should be frozen immediately and stored at low temperatures (e.g., -80°C) to maintain stability. mdpi.comnih.gov Exposure to light must also be minimized throughout the collection and preparation process. nih.gov
Processing Time: The time between sample collection and centrifugation/stabilization is a critical variable. For plasma analysis, it is recommended to minimize this duration to prevent unpredictable degradation of BH4 in the blood matrix. researchgate.net
Studies have demonstrated the dramatic effect of these stabilization measures. For example, BH4 standard solutions prepared in HCl without antioxidants showed complete degradation and conversion to BH2 after overnight storage at room temperature. mdpi.comresearchgate.net In contrast, the presence of DTE and DTPA effectively stabilized BH4 standards at various temperatures, including 4°C and -80°C, for extended periods. mdpi.comresearchgate.net After extraction, BH4 has been found to be stable in the autosampler at 4°C for over 30 hours. researchgate.net
| Factor | Condition Promoting Degradation | Recommended Stabilization Procedure | Reference |
|---|---|---|---|
| pH | pH > 4 | Acidification with HCl or TCA | nih.gov |
| Oxidation | Presence of oxygen and metal ions | Addition of antioxidants (e.g., DTE) and chelators (e.g., DTPA) | mdpi.comresearchgate.netresearchgate.net |
| Temperature | Room temperature or 4°C (prolonged) | Immediate freezing and storage at -80°C | mdpi.comresearchgate.netnih.gov |
| Light | Exposure to direct light | Protection from light during all steps | nih.gov |
Preclinical Research Models in 6s Tetrahydrobiopterin Studies
Murine Models of (6S)-Tetrahydrobiopterin Deficiency (e.g., hph-1 mouse)
Murine models have become a vital tool in BH4 research, allowing for in vivo investigation of gene function and the modeling of human disorders related to BH4 deficiency. nih.gov Several genetic models have been developed, each targeting a different enzyme in the BH4 biosynthesis or regeneration pathways.
The hph-1 mouse is a well-characterized model for dominantly inherited GTP cyclohydrolase I (GCH1) deficiency, which is the rate-limiting enzyme in BH4 synthesis. nih.gov These mice exhibit significantly reduced GCH1 activity, leading to a systemic deficiency of BH4. nih.gov Biochemical analysis of the hph-1 mouse reveals low brain levels of BH4, which consequently leads to diminished levels of the catecholamines dopamine (B1211576) and norepinephrine (B1679862), as well as serotonin (B10506) and their metabolites. nih.gov This biochemical phenotype makes the hph-1 mouse a valuable model for studying human conditions such as Dopa-responsive dystonia (Segawa's disease). nih.gov
Another important murine model is the Sepiapterin (B94604) Reductase (SPR) knockout mouse (Spr-/-) . SPR catalyzes the final step in the de novo synthesis of BH4. researchgate.net Mice deficient in this enzyme display greatly diminished levels of dopamine, norepinephrine, and serotonin, indicating that SPR is essential for maintaining normal levels of BH4 and the function of BH4-dependent enzymes. Phenotypically, these mice exhibit phenylketonuria, dwarfism, and impaired body movement, which share striking similarities with symptoms observed in human SPR-deficient patients.
Other murine models include knockouts for 6-pyruvoyltetrahydropterin synthase (PTPS) and dihydropteridine reductase (DHPR), further expanding the tools available to study the specific consequences of enzymatic defects at different points in the BH4 metabolic pathway. portlandpress.com
| Model | Deficient Enzyme | Key Biochemical Findings | Key Phenotypic Features |
|---|---|---|---|
| hph-1 Mouse | GTP cyclohydrolase I (GCH1) | Low brain BH4, catecholamines, and serotonin | Models Dopa-responsive dystonia |
| Spr-/- Mouse | Sepiapterin Reductase (SPR) | Greatly diminished dopamine, norepinephrine, and serotonin | Phenylketonuria, dwarfism, impaired movement |
| PTPS-/- Mouse | 6-Pyruvoyl-tetrahydropterin Synthase (PTPS) | Systemic BH4 depletion | Used to investigate effects of BH4 depletion on neural and vascular systems |
In Vitro Cellular Models for Metabolic and Functional Investigations
In vitro models are crucial for dissecting the specific cellular and molecular mechanisms of BH4 metabolism and function, free from the systemic complexities of a whole organism. These models include primary cell cultures, immortalized cell lines, and cell-free recombinant enzyme systems.
Endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), are widely used to study the role of BH4 in cardiovascular biology. nih.gov In these cells, BH4 is a critical cofactor for endothelial nitric oxide synthase (eNOS). A deficiency of BH4 can lead to "eNOS uncoupling," where the enzyme produces superoxide (B77818) radicals instead of nitric oxide, contributing to endothelial dysfunction. portlandpress.com Studies in these cells have elucidated how factors like laminar shear stress and various cytokines regulate GCH1 expression and BH4 availability. portlandpress.comnih.gov
Cellular models are also employed to investigate the alternative or salvage pathways of BH4 synthesis. Research using various cell types has shown that in the absence of sepiapterin reductase (SPR), other enzymes from the aldo-keto reductase (AKR) and carbonyl reductase (CBR) families can contribute to BH4 synthesis, explaining how some tissues can maintain BH4 levels despite SPR deficiency. nih.govmdpi.com For instance, serotonin-producing RBL2H3 cells have been used to demonstrate the cellular uptake efficiency of BH4 precursors like sepiapterin. researchgate.net Furthermore, cellular models have been instrumental in identifying the role of the GTPCH-BH4 axis in protecting against a form of programmed cell death known as ferroptosis by limiting the formation of toxic lipid peroxides. wikipedia.org
| Model System | Area of Investigation | Key Findings |
|---|---|---|
| Human Umbilical Vein Endothelial Cells (HUVECs) | Cardiovascular function, eNOS coupling | Demonstrated the role of BH4 in preventing eNOS uncoupling and endothelial dysfunction. portlandpress.com |
| RBL2H3 Cells (Rat Basophilic Leukemia) | Neurotransmitter synthesis, precursor uptake | Showed high efficiency of sepiapterin uptake for intracellular BH4 synthesis and TPH activation. researchgate.net |
| Various cancer cell lines | Programmed cell death (Ferroptosis) | Identified BH4 as a potent antioxidant that protects cells from ferroptosis. wikipedia.org |
| Recombinant Enzymes (e.g., AKR, SPR) | Enzymology of BH4 synthesis pathways | Characterized the roles of non-canonical enzymes in the BH4 salvage pathway. nih.gov |
Studies in Other Experimental Animal Systems
While murine models dominate in vivo BH4 research, other animal systems provide unique advantages for studying specific aspects of pterin (B48896) biology and related diseases.
The Zucker diabetic fatty (ZDF) rat is a widely used model for obesity and type 2 diabetes. gubra.dkmdpi.comnih.gov In the context of diabetes, endothelial dysfunction is a major complication, and studies suggest that depletion of BH4 and subsequent eNOS uncoupling are key mechanisms. portlandpress.com The ZDF rat provides a relevant non-murine mammalian model to investigate the interplay between metabolic disease, oxidative stress, and the BH4 pathway in the development of vascular complications. mdpi.comnih.govenvigo.comnih.gov
The fruit fly, Drosophila melanogaster , has been a valuable tool for genetic studies of pterin synthesis. nih.govroyalsocietypublishing.org The pathways for pterin-based pigmentation in Drosophila share enzymes with the BH4 synthesis pathway in mammals. royalsocietypublishing.org Research in fruit flies has helped to understand the fundamental genetic regulation of enzymes like GTP cyclohydrolase I and sepiapterin reductase, providing insights that are often translatable to vertebrate systems. nih.gov
The zebrafish (Danio rerio) has emerged as a powerful model for studying neurodevelopment and neurodegenerative diseases. elifesciences.orgnih.govnih.gov Given that BH4 is essential for the synthesis of dopamine via tyrosine hydroxylase, the zebrafish model is used to study the loss of dopaminergic neurons, a hallmark of Parkinson's disease. nih.govnih.gov Neurotoxins like 6-hydroxydopamine (6-OHDA) are used in zebrafish larvae to induce a Parkinsonian-like state, allowing for the investigation of pathways and potential therapeutic interventions related to dopamine neuron survival, where BH4 is a critical component. nih.govnih.gov
| Animal System | Primary Research Focus | Relevance to this compound |
|---|---|---|
| Zucker Diabetic Fatty Rat | Obesity, Type 2 Diabetes, Vascular Complications | Models the role of BH4 deficiency in endothelial dysfunction associated with metabolic disease. portlandpress.com |
| Drosophila melanogaster (Fruit Fly) | Genetics of pterin synthesis and pigmentation | Provides insights into the genetic regulation of core enzymes in the BH4 pathway (e.g., GCH1, SPR). nih.govroyalsocietypublishing.org |
| Danio rerio (Zebrafish) | Neurodevelopment, Dopaminergic neuron loss (Parkinson's disease models) | Used to study the role of the BH4-dependent dopamine synthesis pathway in neuronal health and disease. elifesciences.orgnih.gov |
Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound (BH4) |
| 6-hydroxydopamine (6-OHDA) |
| 6-pyruvoyltetrahydropterin |
| Carbonyl reductase (CBR) |
| Aldo-keto reductase (AKR) |
| Dihydropteridine reductase (DHPR) |
| Dopamine |
| Guanosine (B1672433) triphosphate (GTP) |
| GTP cyclohydrolase I (GCH1) |
| Nitric Oxide |
| Norepinephrine |
| Phenylalanine |
| Sepiapterin |
| Sepiapterin Reductase (SPR) |
| Serotonin |
| Superoxide |
| Tyrosine |
Interplay with Other Biological Pathways and Systems
Crosstalk with the Kynurenine (B1673888) Pathway
The metabolic pathways of (6S)-Tetrahydrobiopterin and kynurenine are both significantly influenced by inflammatory conditions, creating a complex interplay that can impact neurotransmission and immune responses. nih.govfrontiersin.orgfrontiersin.org Pro-inflammatory mediators, such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β), upregulate the rate-limiting enzymes of both pathways. nih.govfrontiersin.org Specifically, indoleamine 2,3-dioxygenase 1 (IDO1) in the kynurenine pathway and guanosine (B1672433) triphosphate cyclohydrolase I (GTPCH) in the BH4 synthesis pathway are induced by inflammation. nih.govfrontiersin.org
This simultaneous activation can lead to significant physiological consequences. For instance, the activation of the kynurenine pathway diverts tryptophan away from serotonin (B10506) synthesis and towards the production of neuroactive metabolites. frontiersin.org Concurrently, increased GTPCH activity boosts BH4 production. nih.govfrontiersin.org However, a key point of interaction lies with a downstream metabolite of the kynurenine pathway, xanthurenic acid. Research has demonstrated that xanthurenic acid can act as an inhibitor of sepiapterin (B94604) reductase (SPR), an enzyme involved in the de novo synthesis of BH4. nih.govfrontiersin.orgresearchgate.net This inhibition can potentially limit the rate of BH4 production, even when the initial enzyme in the pathway is upregulated.
This interplay is particularly relevant in the context of inflammation-driven depressive symptoms, where alterations in both pathways are thought to contribute to the underlying pathophysiology by affecting the metabolism of key neurotransmitters like serotonin, dopamine (B1211576), and glutamate. frontiersin.org
| Molecule | Role in Pathway | Interaction Point |
|---|---|---|
| Interferon-gamma (IFN-γ) | Pro-inflammatory Cytokine | Upregulates both IDO1 and GTPCH, the rate-limiting enzymes of the kynurenine and BH4 pathways, respectively. nih.govfrontiersin.org |
| Indoleamine 2,3-dioxygenase 1 (IDO1) | Kynurenine Pathway Enzyme | Its upregulation during inflammation shunts tryptophan metabolism towards kynurenine production. nih.govfrontiersin.org |
| Guanosine triphosphate cyclohydrolase I (GTPCH) | BH4 Synthesis Enzyme | As the rate-limiting enzyme, its induction by inflammation increases the flux towards BH4 synthesis. nih.govfrontiersin.org |
| Xanthurenic Acid | Kynurenine Pathway Metabolite | Inhibits sepiapterin reductase (SPR), an enzyme in the BH4 synthesis pathway. nih.govfrontiersin.orgresearchgate.net |
Interactions with Folate Metabolism
The metabolic pathways of this compound and folate are interconnected, primarily through shared enzymes and the functional roles of their active cofactors. miragenews.com Both BH4 and the active form of folate, tetrahydrofolate (THF), are pteridine (B1203161) derivatives, and their metabolisms converge at the level of dihydrofolate reductase (DHFR). miragenews.comahajournals.org DHFR is crucial for regenerating BH4 from its oxidized form, 7,8-dihydrobiopterin (BH2), and also for converting dihydrofolate to tetrahydrofolate. miragenews.comahajournals.org
Another significant point of interaction involves 5-methyltetrahydrofolate (5-MTHF), the primary circulating form of folate. nih.gov Research has shown that 5-MTHF can facilitate the regeneration of BH4. ahajournals.orgnih.gov This interaction is particularly important for endothelial nitric oxide synthase (eNOS) function. ahajournals.org In situations of oxidative stress, BH4 can be oxidized, leading to eNOS "uncoupling," where the enzyme produces superoxide (B77818) instead of nitric oxide. 5-MTHF can help to maintain BH4 levels, thereby preserving eNOS coupling and endothelial function. ahajournals.org
Furthermore, the enzyme methylenetetrahydrofolate reductase (MTHFR) has been implicated in the regeneration of BH4 from quinonoid dihydrobiopterin (qBH2), highlighting another layer of this metabolic interplay. miragenews.comnih.gov This reciprocal relationship underscores the importance of adequate folate status for maintaining optimal BH4 levels and function, with implications for cardiovascular health and neurological processes. miragenews.com
| Molecule | Function | Nature of Interaction |
|---|---|---|
| Dihydrofolate Reductase (DHFR) | Enzyme | Reduces both dihydrobiopterin to tetrahydrobiopterin (B1682763) and dihydrofolate to tetrahydrofolate, representing a key metabolic link. miragenews.comahajournals.org |
| 5-Methyltetrahydrofolate (5-MTHF) | Active Folate Metabolite | Can regenerate BH4 from its oxidized forms and can also directly affect eNOS function. ahajournals.orgnih.gov |
| Methylenetetrahydrofolate Reductase (MTHFR) | Enzyme | Participates in the regeneration of BH4 from quinonoid dihydrobiopterin. miragenews.comnih.gov |
| Endothelial Nitric Oxide Synthase (eNOS) | Enzyme | Requires BH4 as a cofactor; its coupling is supported by the interaction between folate and BH4 metabolism. ahajournals.org |
Connections to the Pentose (B10789219) Phosphate (B84403) Pathway
The biosynthesis of this compound is fundamentally linked to the pentose phosphate pathway (PPP), a central route of glucose metabolism. The PPP provides the precursor for the de novo synthesis of BH4, which begins with guanosine triphosphate (GTP). The ribose-5-phosphate (B1218738) generated by the PPP is a key building block for purine (B94841) nucleotides, including GTP.
Recent research has highlighted that the activation of the non-oxidative branch of the pentose phosphate pathway plays a critical role in the biogenesis of biopterins. nih.govnih.gov This branch of the PPP can increase the availability of phosphoribosyl pyrophosphate (PRPP), which is a crucial substrate for purine synthesis and, consequently, for GTP production. This, in turn, can lead to an upregulation of BH4 synthesis.
Studies have indicated that in certain conditions, an augmentation of the non-oxidative PPP is critical for the regulation of biopterin (B10759762) levels. nih.gov This connection suggests that cellular metabolic status, particularly glucose metabolism through the PPP, can directly influence the availability of BH4. This interplay is significant as it links systemic energy metabolism with the synthesis of a cofactor essential for the production of neurotransmitters and nitric oxide.
| Pathway/Molecule | Role | Connection to BH4 Synthesis |
|---|---|---|
| Pentose Phosphate Pathway (PPP) | Metabolic Pathway | Generates ribose-5-phosphate, a precursor for purine synthesis. nih.gov |
| Ribose-5-Phosphate (R5P) | PPP Intermediate | A key substrate for the synthesis of phosphoribosyl pyrophosphate (PRPP). nih.gov |
| Guanosine Triphosphate (GTP) | Purine Nucleotide | The starting molecule for the de novo synthesis of this compound. researchgate.net |
| Non-oxidative PPP | Branch of PPP | Its activation can enhance the production of precursors for GTP, thereby upregulating BH4 biosynthesis. nih.govnih.gov |
Q & A
Q. What are the primary enzymatic roles of (6S)-Tetrahydrobiopterin in neurotransmitter synthesis?
BH4 is a cofactor for aromatic amino acid hydroxylases (phenylalanine, tyrosine, and tryptophan hydroxylases) and nitric oxide synthase (NOS). These enzymes catalyze rate-limiting steps in synthesizing neurotransmitters (dopamine, serotonin, norepinephrine) and nitric oxide (NO). Methodologically, validate BH4-dependent activity by measuring enzyme kinetics with and without BH4 supplementation, using HPLC to quantify reaction products like tyrosine or dihydroxyphenylalanine (DOPA) .
Q. How can BH4 levels be accurately measured in biological samples?
Use differential iodine oxidation followed by HPLC with fluorescence detection:
- Acidic oxidation : Converts BH4 to biopterin.
- Alkaline oxidation : Converts BH2 (7,8-dihydrobiopterin) to biopterin.
- Total biopterin = Biopterin (acidic) + BH2 (alkaline).
- BH4 = Total biopterin – BH2 . Storage Tip: Store samples at -20°C to prevent auto-oxidation .
Q. What experimental controls are critical for studying BH4 deficiency in cellular models?
- Include BH4-free controls (e.g., using 2,4-diamino-6-hydroxypyrimidine to inhibit GTP cyclohydrolase I).
- Supplement with sepiapterin (a BH4 precursor) to rescue enzymatic activity.
- Monitor oxidative stress markers (e.g., H2O2) due to BH4’s role in redox balance .
Advanced Research Questions
Q. How can contradictory findings on BH4’s role in tumor angiogenesis be resolved?
In murine hepatocellular carcinoma models, BH4 downregulation reduced NO and tumor angiogenesis, but conflicting studies link high BH4 to oxidative stress. To reconcile:
Q. What methodologies address BH4 instability in in vitro assays?
BH4 auto-oxidizes rapidly under neutral/alkaline conditions. Mitigate by:
Q. How does BH4 biosynthesis pathway variability impact experimental outcomes across cell types?
BH4 synthesis involves GTP cyclohydrolase I (GCH1), 6-pyruvoyl tetrahydropterin synthase (PTPS), and sepiapterin reductase (SR). Cell-specific differences:
- Macrophages: GCH1 is IFN-γ-inducible.
- Fibroblasts: Constitutively low GCH1 activity. Method: Knockdown/overexpress GCH1 or SR in target cells and quantify BH4 via HPLC. Use RNA-seq to identify regulatory miRNAs or transcription factors .
Data Contradiction Analysis
Q. Why do studies report conflicting effects of BH4 on oxidative stress?
BH4 acts as both an antioxidant (scavenging ROS) and pro-oxidant (generating peroxynitrite via NOS uncoupling). Resolve by:
- Differentiating between cytosolic (antioxidant) and membrane-bound (pro-oxidant) BH4 pools using subcellular fractionation.
- Measuring 3-nitrotyrosine (peroxynitrite marker) alongside total BH4 .
Methodological Tables
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
